4-Chloro-6-(3,4-dimethoxyphenyl)pyrimidin-2-amine
Description
4-Chloro-6-(3,4-dimethoxyphenyl)pyrimidin-2-amine is a substituted pyrimidine derivative characterized by a chlorine atom at the 4-position and a 3,4-dimethoxyphenyl group at the 6-position of the pyrimidine ring. The 3,4-dimethoxyphenyl moiety is notable for its electron-donating properties, which influence the compound’s electronic structure and interactions with biological targets .
Properties
CAS No. |
645401-60-1 |
|---|---|
Molecular Formula |
C12H12ClN3O2 |
Molecular Weight |
265.69 g/mol |
IUPAC Name |
4-chloro-6-(3,4-dimethoxyphenyl)pyrimidin-2-amine |
InChI |
InChI=1S/C12H12ClN3O2/c1-17-9-4-3-7(5-10(9)18-2)8-6-11(13)16-12(14)15-8/h3-6H,1-2H3,(H2,14,15,16) |
InChI Key |
HLMJWADPGOTIAZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC(=NC(=N2)N)Cl)OC |
Origin of Product |
United States |
Preparation Methods
The synthesis of 4-Chloro-6-(3,4-dimethoxyphenyl)pyrimidin-2-amine typically involves the reaction of 3,4-dimethoxyaniline with 4,6-dichloropyrimidine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure consistency and efficiency .
Chemical Reactions Analysis
4-Chloro-6-(3,4-dimethoxyphenyl)pyrimidin-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 4-position can be substituted with different nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these transformations are less commonly reported.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions, where the chlorine atom is replaced by a boronic acid derivative in the presence of a palladium catalyst.
Scientific Research Applications
4-Chloro-6-(3,4-dimethoxyphenyl)pyrimidin-2-amine has been explored for various scientific research applications:
Medicinal Chemistry: It has shown potential as a scaffold for developing kinase inhibitors, particularly targeting Aurora kinase A, which is involved in cell cycle regulation and cancer progression.
Materials Science: The compound’s structural properties make it a candidate for use in organic electronics and optoelectronic devices.
Biological Studies: It has been used in studies to understand its interactions with biological targets and its effects on cellular processes.
Mechanism of Action
The mechanism of action of 4-Chloro-6-(3,4-dimethoxyphenyl)pyrimidin-2-amine involves its interaction with specific molecular targets, such as Aurora kinase A. The compound inhibits the kinase activity, leading to the disruption of cell cycle progression and induction of apoptosis in cancer cells . The binding mode and interactions with the kinase have been elucidated through in silico docking studies .
Comparison with Similar Compounds
Key Observations :
Neurotrophic Activity
Compounds with 3,4-dimethoxyphenyl groups, such as those isolated from Z. montanum, demonstrate neurotrophic effects in PC12 cells and cortical neurons.
Enzyme Inhibition
- DNMT1 Inhibition : Curcumin analogues with 3,4-dimethoxyphenyl substituents (e.g., TMC, DMCHC) inhibit DNA methyltransferase 1 (DNMT1) at IC₅₀ values comparable to curcumin (~5–10 μM) .
- Kinase Inhibition : Pyrimidines with chloro and aryl substituents are explored as kinase inhibitors; the target compound’s chlorine atom may enhance halogen bonding with ATP-binding pockets .
Physicochemical Properties
- Solubility : The 3,4-dimethoxyphenyl group increases lipophilicity (logP ~2.5–3.0) compared to simpler derivatives (logP ~1.5–2.0 for alkyl-substituted analogues) .
Biological Activity
However, I can provide some general insights about similar pyrimidine derivatives that might be relevant:
Biological Activity of Pyrimidine Derivatives
Pyrimidine derivatives, including those with chloro and dimethoxyphenyl substituents, have shown various biological activities in research studies. While not specific to the compound , these findings may provide context for potential areas of investigation.
Enzyme Inhibition
Some pyrimidine derivatives have demonstrated enzyme inhibitory properties:
- CDK2 Inhibition: Certain pyrazolopyrimidine compounds have shown inhibitory effects on Cyclin-Dependent Kinase 2 (CDK2) . For example, compound 6s exhibited an IC50 value of 0.22 μM against CDK2.
- TRKA Inhibition: The same study reported TRKA (Tropomyosin receptor kinase A) inhibition, with compound 6s showing an IC50 of 0.89 μM .
Anticancer Activity
Pyrimidine derivatives have been investigated for potential anticancer properties:
- Renal Carcinoma: Compounds 6s and 6t demonstrated cytotoxic effects against the RFX 393 renal carcinoma cell line, with IC50 values of 11.70 μM and 19.92 μM, respectively .
- Cell Cycle Arrest: These compounds induced G0-G1 phase arrest in RFX 393 cells, with treated cell populations increasing to 84.36% and 78.01% in the G0-G1 phase, compared to 57.08% in the control group .
Anti-inflammatory Potential
While not directly related to the specific compound, some pyrimidine derivatives have shown anti-inflammatory effects:
- COX Inhibition: Certain pyrimidine derivatives have demonstrated inhibitory effects on cyclooxygenase (COX) enzymes, particularly COX-2 .
- iNOS Suppression: Some compounds significantly decreased inducible nitric oxide synthase (iNOS) mRNA expression, showing higher suppressive effects compared to indomethacin .
Structure-Activity Relationships
Research on similar compounds has provided insights into structure-activity relationships:
- Electron-releasing substituents: The presence of electron-releasing groups, such as pyridine or chloromethyl, at position-2 of the pyrimidine skeleton has been associated with enhanced anti-inflammatory activity .
- Dimethoxyphenyl group: While not specific to the compound , the presence of dimethoxyphenyl groups in similar structures has been noted to potentially enhance lipophilicity and interaction with biological targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
